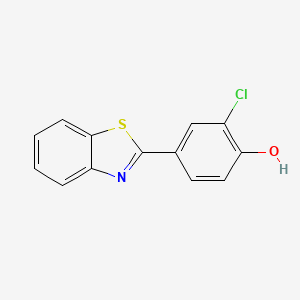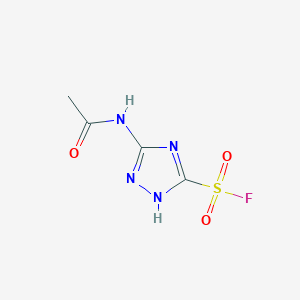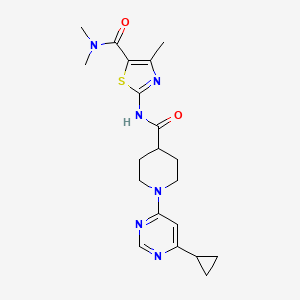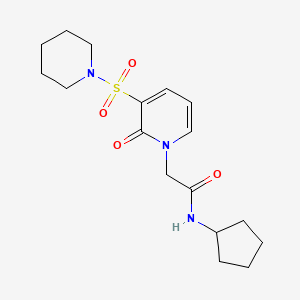
6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Descripción general
Descripción
6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound with the CAS Number: 81016-66-2. It has a molecular weight of 210.66 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone . The Inchi Code is 1S/C10H11ClN2O/c1-10(2)9(14)12-7-4-3-6(11)5-8(7)13-10/h3-5,13H,1-2H3,(H,12,14) .Physical And Chemical Properties Analysis
This compound has a melting point of 175-176 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Tautomerism
6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one and its derivatives are studied for their synthesis and tautomerism, which is the ability of a chemical compound to exist in two or more structural forms that are in chemical equilibrium. For instance, the reaction of 6-chloro-3-methoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline with hydrazine hydrate led to the creation of compounds that exhibited tautomerism between enamine and methylene imine forms, as well as between enamine, methylene imine, and enaminol forms in dimethyl sulfoxide solution. The tautomer ratios were determined using 1H NMR (Kim et al., 2003).
Synthesis and Chemical Reactions
The compound and its analogs have been involved in various synthesis and chemical reaction studies. For instance, the cyclization of N-(1,1-dimethylpropargyl) anilines, using cuprous chloride in refluxing toluene, yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. The reactivity of the double bond in the heterocyclic ring of these products was exemplified by chlorination, epoxidation, and oxymercuration, indicating a versatile chemical behavior (Williamson & Ward, 2005).
Complex Formation and Characterization
The compound's derivatives have been utilized in the formation and characterization of metal complexes. For instance, Cu(I) and Ag(I) complexes of 1,4,5,8-tetra-azaphenanthrene (TAP) and its methylated derivatives were made and characterized, involving a synthesis step starting from 2-hydroxy-3-methylquinoxaline (Nasielski et al., 2010).
Role in Organic Synthesis
The compound's derivatives have been significant in organic synthesis. For example, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide and its derivatives were synthesized and characterized by various analytical methods, showcasing efficient and environmentally friendly synthetic methodologies (Festus & Craig, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
6-chloro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)9(14)12-7-4-3-6(11)5-8(7)13-10/h3-5,13H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKUHNABMMQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2576201.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2576203.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2576207.png)

![Methyl 3-[(4-cyanobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2576209.png)





![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)
